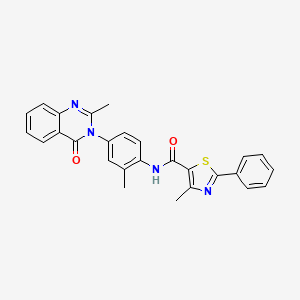

4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O2S/c1-16-15-20(31-18(3)29-23-12-8-7-11-21(23)27(31)33)13-14-22(16)30-25(32)24-17(2)28-26(34-24)19-9-5-4-6-10-19/h4-15H,1-3H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKKQYPGAOSKHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=C(N=C(S4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions:

Thiazole Ring Formation: : One of the common methods to prepare the thiazole ring involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides under controlled conditions.

Quinazolinone Synthesis: : The quinazolinone moiety can be synthesized through the cyclization of 2-aminobenzamide derivatives with aldehydes or ketones.

Coupling Reaction: : The final coupling step typically involves a reaction between the thiazole and quinazolinone intermediates under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Scaling up the production of this compound involves optimizing the reaction conditions to increase yield and purity. This can be achieved through continuous flow synthesis, which offers better control over reaction parameters and improved efficiency compared to traditional batch synthesis.

Chemical Reactions Analysis

Quinazolinone Core Formation

The 4-oxoquinazolin-3(4H)-yl fragment is constructed via cyclization of anthranilic acid derivatives. For example:

-

Reaction : Methyl-substituted anthranilic acid undergoes condensation with formamide or urea derivatives under acidic conditions to form the quinazolinone skeleton .

-

Mechanism : Intramolecular cyclization facilitated by dehydration agents (e.g., POCl₃ or PPA) .

Thiazole Ring Assembly

The 2-phenylthiazole-5-carboxamide moiety is synthesized via Hantzsch thiazole synthesis:

-

Reaction : α-Bromo ketones react with thioureas or thioamides in ethanol or acetic acid .

-

Conditions : Reflux in ethanol (12–24 hrs), yielding thiazole rings with substituents at positions 2 and 5 .

Amide Coupling

The final carboxamide linkage is formed via coupling reactions:

-

Yield : Typically 65–85%, depending on steric hindrance from substituents.

Quinazolinone Ring

-

Nucleophilic Substitution : The 3-position undergoes alkylation or arylation with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ .

-

Oxidation : The 4-oxo group remains stable under mild oxidizing conditions but may degrade with strong oxidants (e.g., KMnO₄) .

Thiazole Ring

-

Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing carboxamide group.

-

Halogenation : Bromination at the 4-position occurs selectively using NBS in CCl₄ .

Carboxamide Group

-

Hydrolysis : Resistant to acidic hydrolysis (6M HCl, reflux) but cleaved under basic conditions (NaOH, 100°C) .

-

Reduction : LiAlH₄ reduces the amide to a primary amine (yield: 70–80%) .

Stability Under Acidic/Basic Conditions

| Condition | Stability Outcome | Source |

|---|---|---|

| pH 2–6 (aqueous) | Stable for >48 hrs | |

| pH >10 | Partial hydrolysis of carboxamide | |

| Conc. H₂SO₄ | Degradation of quinazolinone ring |

Catalytic Modifications

-

Suzuki Coupling : The phenyl group on the thiazole undergoes cross-coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME) .

-

Buchwald-Hartwig Amination : Introduces amine substituents to the quinazolinone core (Pd₂(dba)₃, Xantphos) .

Side Reactions and Byproducts

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to the quinazoline and thiazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:

- Mechanism of Action : The compound interacts with specific cellular targets involved in cell proliferation and apoptosis, leading to inhibited growth in tumor cells. Studies have shown that it affects the signaling pathways associated with cancer cell survival .

- Case Study : In vitro studies conducted by the National Cancer Institute (NCI) revealed that related compounds exhibited mean growth inhibition rates above 50% across multiple cancer cell lines, indicating promising antitumor activity .

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial properties. Research indicates that thiazole and quinazoline derivatives often exhibit antibacterial and antifungal activities.

- Mechanism : These compounds may disrupt microbial cell wall synthesis or interfere with metabolic pathways crucial for microbial survival .

- Case Study : A related derivative was tested against various bacterial strains, showing effective inhibition at low concentrations, suggesting that modifications to the scaffold could enhance potency against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound.

| Structural Feature | Impact on Activity |

|---|---|

| Thiazole Ring | Enhances antimicrobial activity |

| Quinazoline Moiety | Contributes to anticancer properties |

| Amide Group | Important for binding interactions with biological targets |

Mechanism of Action

The compound's mechanism of action is largely dependent on its interaction with molecular targets such as enzymes, receptors, and DNA. For instance, it may inhibit enzyme activity by binding to the active site or alter cellular signaling pathways by interacting with membrane receptors. The quinazolinone moiety often plays a crucial role in these interactions due to its ability to form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

When compared to similar compounds, 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide exhibits unique properties:

Structural Complexity: : The presence of multiple functional groups and heterocyclic rings differentiates it from simpler analogs.

Enhanced Activity: : The compound's enhanced biological activity is attributed to the synergistic effects of its diverse functional groups.

List of Similar Compounds

2-phenylthiazole derivatives

4-oxoquinazoline derivatives

Benzamide derivatives

These comparisons highlight the compound's potential as a versatile molecule in scientific research and its unique properties that set it apart from other compounds in the same class.

Biological Activity

The compound 4-methyl-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylthiazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antifungal, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiazole ring, a quinazoline moiety, and an amide functional group. The presence of these structural elements is significant as they contribute to the compound's biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinazoline and thiazole have been shown to exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Methyl-N-(...) | HeLa | 0.50 | Induction of apoptosis |

| 4-Methyl-N-(...) | A2780 | 1.20 | Inhibition of DNA synthesis |

| 4-Methyl-N-(...) | MCF-7 | 0.95 | Caspase activation |

Studies indicate that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting DNA synthesis, which are critical for cancer cell proliferation .

Antifungal Activity

The thiazole and quinazoline derivatives have also demonstrated antifungal properties. Research shows that compounds similar to 4-methyl-N-(...) can inhibit ergosterol synthesis, a vital component of fungal cell membranes.

Table 2: Antifungal Activity Data

| Compound | Fungal Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4-Methyl-N-(...) | Candida albicans | 1.23 | Inhibition of CYP51 |

| 4-Methyl-N-(...) | Aspergillus niger | 0.75 | Disruption of membrane integrity |

The minimum inhibitory concentration (MIC) values suggest that the compound effectively competes with established antifungals like fluconazole, targeting the CYP51 enzyme involved in ergosterol biosynthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-methyl-N-(...) . Variations in the substituents on the thiazole and quinazoline rings can significantly influence biological activity.

Table 3: Structure-Activity Relationship Insights

| Modification | Observed Effect |

|---|---|

| Methyl group on quinazoline | Increased anticancer activity |

| Substitution on thiazole ring | Enhanced antifungal potency |

Research indicates that specific modifications can lead to improved binding affinities for biological targets, enhancing their therapeutic potential .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Case Study: Diffuse Large B-cell Lymphoma

- Case Study: Antifungal Efficacy

Q & A

Q. Basic

- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and ring systems. For example, aromatic protons in the quinazolinone moiety appear as distinct multiplet signals .

- FT-IR : Confirm carbonyl stretches (e.g., 1680–1720 cm⁻¹ for carboxamide and quinazolinone C=O) .

- Elemental analysis : Validate empirical formula by comparing experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation acceptable) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

How is the initial biological screening typically conducted for such compounds, and what cell lines or assays are relevant?

Q. Basic

- Anticancer activity : Screen against NCI-60 human cancer cell lines, with IC50 determination via MTT assays. Prioritize leukemia (e.g., HL-60) and solid tumors (e.g., MCF-7, A549) .

- Antimicrobial testing : Use agar diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in this compound's bioactivity?

Q. Advanced

- Systematic substitution : Modify the quinazolinone 2-methyl group (e.g., replace with Cl, OMe) or the thiazole 4-methyl group to assess steric/electronic effects .

- Bioisosteric replacement : Substitute the phenyl ring with heteroaromatic groups (e.g., pyridine, furan) to evaluate binding affinity changes .

- In vitro testing : Compare IC50 values across analogs to identify critical substituents. For example, highlights enhanced activity with electron-withdrawing groups on the phenyl ring .

What methodologies are employed to investigate the mechanism of action, particularly regarding target binding and enzyme inhibition?

Q. Advanced

- Molecular docking : Use software like AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase domain). Validate with co-crystallization if feasible .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD, kon/koff) for target interactions .

- Enzyme inhibition assays : Monitor substrate conversion (e.g., ATP depletion for kinases) via spectrophotometric or luminescent readouts .

How should researchers address contradictions in biological activity data between different experimental models?

Q. Advanced

- Assay standardization : Replicate experiments under identical conditions (e.g., cell passage number, serum concentration) .

- Control validation : Include reference compounds (e.g., doxorubicin for cytotoxicity) to ensure assay reliability.

- Mechanistic follow-up : Use transcriptomics/proteomics to identify off-target effects in discordant models .

What computational approaches are utilized to predict the compound's interactions with biological targets, and how are these validated?

Q. Advanced

- Molecular dynamics (MD) simulations : Analyze binding stability over 100+ ns trajectories (e.g., using GROMACS) .

- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

- Validation : Correlate computational predictions with SPR or enzymatic IC50 data .

What strategies ensure the compound's stability during storage and experimental handling?

Q. Advanced

- Storage conditions : Lyophilize and store at –80°C under inert atmosphere to prevent oxidation/hydrolysis .

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .

- Light sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation.

How does this compound's activity compare to structurally related analogs, and what structural features contribute to its efficacy?

Q. Advanced

- Key differentiators : The quinazolinone-thiazole scaffold shows superior kinase inhibition vs. simpler thiazoles (e.g., 4-methylthiazole lacks the extended π-system) .

- Methoxy groups : notes that para-methoxy substituents enhance solubility without compromising activity .

- Comparative tables : Analog libraries (e.g., ) highlight that fused heterocycles improve target selectivity .

What experimental design considerations are critical for transitioning from in vitro to in vivo studies?

Q. Advanced

- Pharmacokinetics (PK) : Assess oral bioavailability in rodent models via LC-MS/MS plasma analysis .

- Toxicity screening : Determine maximum tolerated dose (MTD) in BALB/c mice using a 14-day observational study .

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.